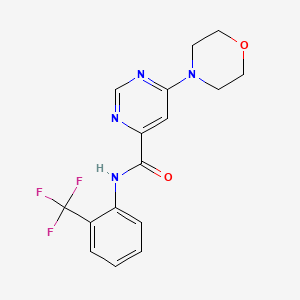

6-morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-morpholin-4-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c17-16(18,19)11-3-1-2-4-12(11)22-15(24)13-9-14(21-10-20-13)23-5-7-25-8-6-23/h1-4,9-10H,5-8H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXGVPIIMRCNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Morpholino-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following structural formula:

This structure includes a pyrimidine core, a morpholino group, and a trifluoromethyl-substituted phenyl moiety, which contribute to its unique biological properties.

This compound primarily acts as an inhibitor of specific enzymes involved in cellular signaling pathways. Its mechanism involves:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases that play crucial roles in cell proliferation and survival, making it a candidate for cancer therapy.

- Impact on Apoptosis : By disrupting key signaling cascades, it may induce apoptosis in cancer cells, thereby reducing tumor growth .

Biological Activity

The biological activity of this compound has been evaluated through various studies:

Anticancer Activity

A notable study examined the compound's efficacy against different cancer cell lines. The results indicated that it exhibited significant antiproliferative effects, particularly against melanoma cells. The IC50 values ranged from 72 nM to 150 nM depending on the cell line tested, demonstrating potent activity compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that modifications to the trifluoromethyl group and morpholino substituents significantly influenced biological activity. For instance:

| Compound Variant | IC50 (nM) | Observations |

|---|---|---|

| Parent Compound | 150 | Moderate activity |

| Trifluoromethyl Substituted | 72 | Enhanced potency |

| Morpholino Variants | 100-120 | Variable effects depending on substitution |

These findings suggest that both the trifluoromethyl group and the morpholino moiety are critical for optimal activity .

Case Studies

- Melanoma Treatment : In vitro studies demonstrated that treatment with this compound led to reduced viability of melanoma cells by inducing apoptosis. Flow cytometry analysis confirmed increased annexin V binding in treated cells .

- Neuroprotection : Another study investigated its neuroprotective effects in models of neurodegeneration. The compound was found to reduce neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several analogs with structural or functional group similarities. Below is a detailed comparison:

Core Heterocycle and Substituent Variations

Functional Group Analysis

Morpholino vs. Cyano/Methyl Groups (Pyrimidine Derivatives) The morpholino group in the target compound likely improves water solubility compared to the 6-cyano-5-methylpyrimidine analog, which is more lipophilic and may exhibit stronger target binding but poorer bioavailability . The trifluoromethylphenyl group is conserved across analogs, suggesting its critical role in hydrophobic interactions with target proteins.

Hybrid Heterocycles (Pyridazine-Pyrrolo vs. However, these structures may increase synthetic complexity and metabolic instability compared to the simpler pyrimidine core .

Fluorine and Alkoxy Modifications The 2,3-difluoro and 2-methoxyethyl(methyl)amino substituents in analogs (EP 4 374 877) suggest tailored electronic and steric effects for optimizing receptor binding. These modifications are absent in the target compound, which relies on morpholino and trifluoromethyl groups for similar effects .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

- Solubility: The morpholino group in the target compound likely confers superior aqueous solubility relative to analogs with rigid, lipophilic cores (e.g., diazaspiro systems).

- Metabolic Stability: The trifluoromethyl group may reduce oxidative metabolism in the liver, enhancing half-life compared to non-fluorinated analogs.

- Target Engagement : Simpler pyrimidine derivatives (like the target compound) may exhibit broader kinase inhibition, while hybrid heterocycles (e.g., pyrrolo-pyridazine) could achieve higher specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.